SNX0723 was developed through structure-based drug design strategies aimed at creating novel inhibitors with improved selectivity for Hsp90 isoforms. It is classified under the category of small molecule inhibitors, specifically designed to disrupt the ATPase activity of Hsp90, which is essential for its chaperoning function in cellular processes related to cancer progression and neurodegenerative diseases .
The synthesis of SNX0723 has been detailed in various studies. The compound is synthesized using a multi-step process involving specific reagents and conditions. For instance, Huang et al. (2009) reported a synthetic route that includes the formation of key intermediates followed by coupling reactions to yield the final product .
The synthetic protocol typically involves:
Characterization of SNX0723 is performed using techniques like nuclear magnetic resonance (NMR) and mass spectrometry to confirm its structure and purity .
SNX0723 has a complex molecular structure characterized by its unique functional groups that contribute to its biological activity. The chemical formula is , with a molecular weight of approximately 399.47 g/mol.
The structural features include:
Data from various studies indicate that SNX0723 exhibits specific interactions with Hsp90, contributing to its selectivity and efficacy .
SNX0723 undergoes several chemical reactions that are crucial for its function as an Hsp90 inhibitor. The primary reaction involves binding to the ATP-binding site of Hsp90, which prevents the protein from undergoing conformational changes necessary for its activity.
In vitro studies have shown that SNX0723 effectively inhibits the ATPase activity of Hsp90, leading to the accumulation of client proteins that are normally degraded or refolded by this chaperone .
The compound also demonstrates metabolic stability in liver microsomes, indicating potential for therapeutic use without rapid degradation .
The mechanism by which SNX0723 exerts its effects involves competitive inhibition at the ATP-binding site of Hsp90. This inhibition disrupts the chaperone cycle, leading to:
Preclinical studies have shown that administration of SNX0723 results in significant induction of Hsp70 in vivo, particularly in brain tissues, suggesting that it may have neuroprotective effects alongside its anti-cancer properties .
SNX0723 exhibits several notable physical and chemical properties:
These properties suggest that SNX0723 has favorable pharmacokinetic characteristics suitable for therapeutic applications .
SNX0723 has been primarily investigated for its potential applications in cancer therapy due to its ability to inhibit Hsp90, which is implicated in various cancers. Additionally, its ability to cross the blood-brain barrier opens avenues for research into neurodegenerative diseases where protein misfolding plays a critical role.
Current research is exploring:
SNX-0723 (CAS 1073969-18-2) is a synthetic small-molecule inhibitor of heat shock protein 90 (Hsp90) with the molecular formula C22H26FN3O3 and a molecular weight of 399.46 g/mol. Structurally, it belongs to a novel chemical class distinct from first-generation ansamycin-based inhibitors like geldanamycin. Its design features a benzamide core linked to a tetrahydrofuran-3-ylamino group and a trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole moiety, enabling potent ATP-competitive binding at the N-terminal domain of Hsp90 [1] [6]. This scaffold overcomes critical limitations of earlier inhibitors by eliminating chemically reactive quinone groups associated with hepatotoxicity and enhancing brain permeability [6] [8]. The fluorine atom at position 2 of the benzamide ring contributes to target affinity and metabolic stability, while the tetrahydrofuran moiety enhances solubility and pharmacokinetic properties [6].
Table 1: Structural and Chemical Properties of SNX-0723
Property | Value |
---|---|
CAS Number | 1073969-18-2 |
Molecular Formula | C22H26FN3O3 |
Molecular Weight | 399.46 g/mol |
Chemical Class | Synthetic benzamide derivative |
Solubility | 20.83 mg/mL in DMSO |
Key Functional Groups | 2-Fluorobenzamide, tetrahydrofuran-3-ylamino, trimethylindolone |
Hsp90 stabilizes pathogenic client proteins in neurodegenerative diseases, including α-synuclein in Parkinson’s disease (PD) and tau in Alzheimer’s disease. Under pathological conditions, Hsp90 forms disease-specific complexes that maintain misfolded proteins in a soluble, aggregation-prone state. Inhibition disrupts this stabilization, triggering two neuroprotective mechanisms:
This dual mechanism addresses the core pathology of proteinopathies—toxic oligomer accumulation—making Hsp90 a compelling target for disease modification [3] [8].
SNX-0723 demonstrates robust efficacy across cellular and animal models of Parkinson’s disease:
α-Synuclein Oligomerization Inhibition
In human H4 neuroglioma cells expressing α-synuclein, SNX-0723 reduced oligomer formation with an EC50 of 48 nM, measured via Gaussia luciferase protein complementation assays. This represented a 10-fold potency increase over first-generation inhibitor 17-AAG. Immunoblotting confirmed dose-dependent reductions in high-molecular-weight α-synuclein species [6].
Neuroprotection In Vitro
SNX-0723 (100 nM) rescued α-synuclein-induced cytotoxicity by 85% in neuronal cultures. This correlated with elevated Hsp70 levels, confirming on-target chaperone induction [6].
Brain Penetrance and Target Engagement
Pharmacokinetic studies in mice revealed brain-to-plasma ratios >0.3 after oral administration, with sustained Hsp70 elevation in neural tissue. This confirmed blood-brain barrier permeability and target engagement [6] [8].
Functional Rescue in PD Models
In transgenic mice overexpressing human α-synuclein (Thy1-aSyn line 61), SNX-0723 treatment:
Table 2: Biochemical and Functional Profile of SNX-0723 in Parkinson’s Models
Parameter | Result | Model |
---|---|---|
Hsp90 Ki (Human) | 4.4 nM | Enzyme binding assay |
Hsp90 Ki (P. falciparum) | 47 nM | Enzyme binding assay |
α-Syn oligomer EC50 | 48 nM | H4 neuroglioma PCA |
Neuroprotection | 85% reduction in cytotoxicity | α-Syn-transfected cells |
Brain Hsp70 Induction | >2-fold increase | Murine PK/PD study |
SNX-0723 exemplifies rational drug design for neurodegenerative proteinopathies, merging target potency with brain accessibility. Its efficacy in modulating proteostasis networks positions it as a promising disease-modifying candidate for Parkinson’s and related disorders [6] [8] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7